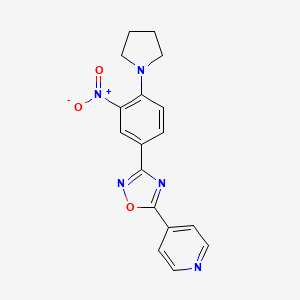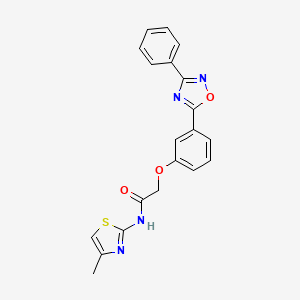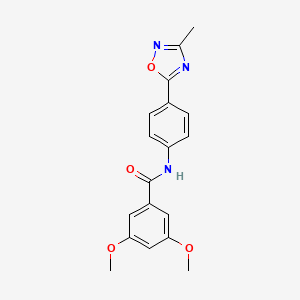
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as OTD-002, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to work through multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease inflammation. Additionally, it has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown low toxicity in animal studies. However, its efficacy in treating diseases in humans is still unknown, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, it may have potential therapeutic benefits in other diseases such as diabetes and cardiovascular disease. Further research is needed to determine its safety and efficacy in humans and to identify its optimal dosage and administration.
Méthodes De Synthèse
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is synthesized through a multistep process that involves the reaction of o-tolyl hydrazine with 2-chlorobenzoyl chloride to form 3-(o-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-bromoacetophenone to obtain N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Finally, the compound is converted to N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide through a reaction with benzoyl chloride.
Applications De Recherche Scientifique
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown promising results in scientific research for its potential therapeutic benefits in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy in treating diseases such as breast cancer, lung cancer, colon cancer, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-7-5-6-10-19(15)20-24-22(27-25-20)17-11-13-18(14-12-17)23-21(26)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCQVURENOTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)


![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)


![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)